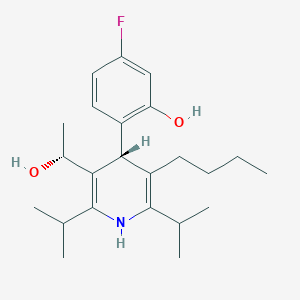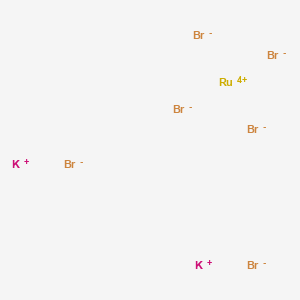
Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium hexabromoruthenate can be synthesized through the reaction of potassium bromide (KBr) with ruthenium(III) chloride (RuCl₃) in the presence of bromine (Br₂). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
2KBr+RuCl3+3Br2→K2[RuBr6]+3KCl
Industrial Production Methods
Industrial production of dipotassium hexabromoruthenate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and pH adjustment is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation-Reduction Reactions: Dipotassium hexabromoruthenate can undergo redox reactions where ruthenium changes its oxidation state.
Substitution Reactions: The bromide ligands in the complex can be substituted by other ligands such as chloride or cyanide under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Chloride salts (e.g., NaCl), cyanide salts (e.g., KCN)
Major Products Formed
Oxidation: Formation of higher oxidation state ruthenium complexes.
Reduction: Formation of lower oxidation state ruthenium complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Dipotassium hexabromoruthenate is used as a precursor in the synthesis of other ruthenium complexes. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine
Research is ongoing into the potential use of ruthenium complexes, including dipotassium hexabromoruthenate, in medicinal chemistry. These compounds are being investigated for their anticancer properties and ability to interact with biological molecules.
Industry
In the industrial sector, dipotassium hexabromoruthenate is used in the production of catalysts for chemical reactions, particularly in the field of organic synthesis. It is also used in the manufacture of certain electronic components.
Mecanismo De Acción
The mechanism by which dipotassium hexabromoruthenate exerts its effects depends on the specific application. In catalysis, the ruthenium center can facilitate various chemical transformations by providing a reactive site for substrate molecules. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Potassium hexachlororuthenate (K₂[RuCl₆]): Similar structure but with chloride ligands instead of bromide.
Sodium hexabromoruthenate (Na₂[RuBr₆]): Similar structure but with sodium cations instead of potassium.
Ammonium hexabromoruthenate ((NH₄)₂[RuBr₆]): Similar structure but with ammonium cations instead of potassium.
Uniqueness
Dipotassium hexabromoruthenate is unique due to its specific combination of potassium cations and bromide ligands, which can influence its reactivity and stability
Propiedades
Número CAS |
52637-67-9 |
|---|---|
Fórmula molecular |
Br6K2Ru |
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
dipotassium;ruthenium(4+);hexabromide |
InChI |
InChI=1S/6BrH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clave InChI |
AAJKMHNFXOSYGQ-UHFFFAOYSA-H |
SMILES canónico |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ru+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


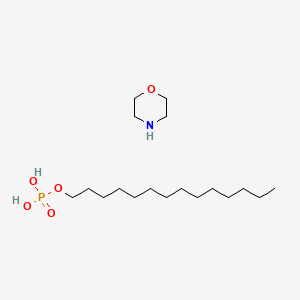
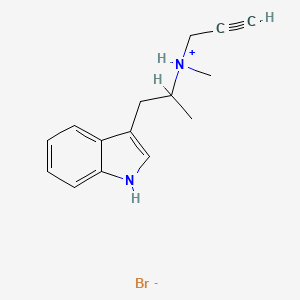
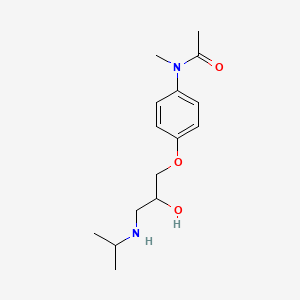
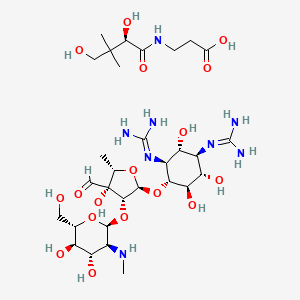
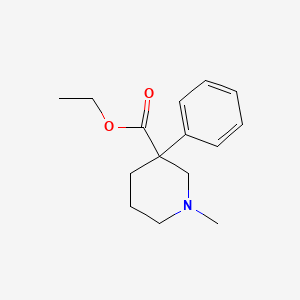

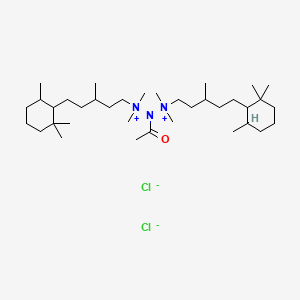
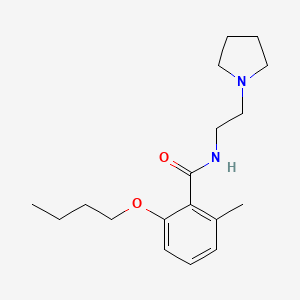
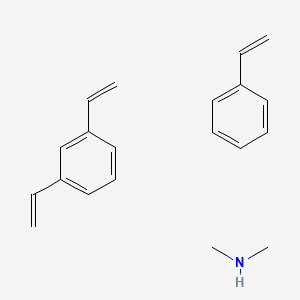
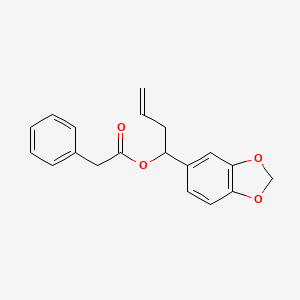
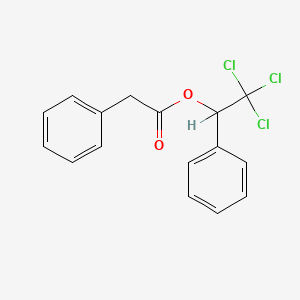
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
